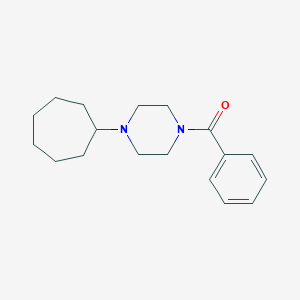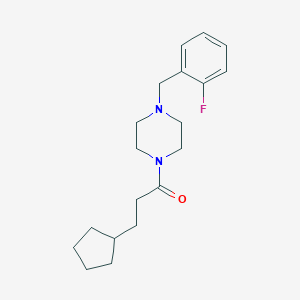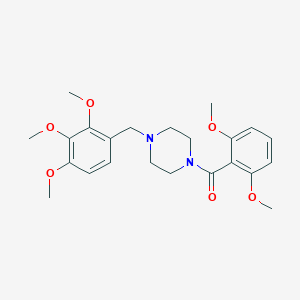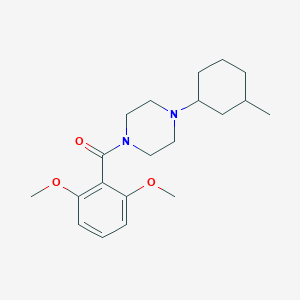
4-(1-Cyclohexylpiperidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Cyclohexylpiperidin-4-yl)morpholine, also known as CPP or N-cyclohexyl-4-morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP belongs to the class of morpholine derivatives and has been found to possess a variety of biochemical and physiological effects. In
Mécanisme D'action
4-(1-Cyclohexylpiperidin-4-yl)morpholine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This leads to the inhibition of the receptor's downstream signaling pathways, which are involved in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to be highly selective for the NMDA receptor and does not affect other ionotropic glutamate receptors.
Biochemical and Physiological Effects
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit long-term potentiation (LTP), which is a process involved in learning and memory. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has also been found to decrease the release of dopamine in the brain, which is involved in the reward system and drug addiction. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to have neuroprotective effects by reducing the damage caused by excitotoxicity, which is a process involved in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-Cyclohexylpiperidin-4-yl)morpholine has several advantages as a research tool. It is a highly selective and potent antagonist of the NMDA receptor, which allows for the study of the receptor's function in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine is also relatively stable and can be easily synthesized and purified. However, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has some limitations as a research tool. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine can have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
For 4-(1-Cyclohexylpiperidin-4-yl)morpholine include the development of new derivatives and the study of the role of the NMDA receptor in various neurological disorders.
Méthodes De Synthèse
4-(1-Cyclohexylpiperidin-4-yl)morpholine can be synthesized using a variety of methods, including the reaction of N-cyclohexylpiperidine with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography to obtain pure 4-(1-Cyclohexylpiperidin-4-yl)morpholine. Other methods of synthesis include the use of different reagents and catalysts, which can lead to the formation of different 4-(1-Cyclohexylpiperidin-4-yl)morpholine derivatives.
Applications De Recherche Scientifique
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes such as learning, memory, and pain perception. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been used to study the mechanisms underlying drug addiction and dependence.
Propriétés
Formule moléculaire |
C15H28N2O |
|---|---|
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
4-(1-cyclohexylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C15H28N2O/c1-2-4-14(5-3-1)16-8-6-15(7-9-16)17-10-12-18-13-11-17/h14-15H,1-13H2 |
Clé InChI |
XYZMNXUEWAYJBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
SMILES canonique |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)




![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)


